molecular formula C23H22N4O4 B6546045 methyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate CAS No. 946382-39-4

methyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B6546045
CAS No.: 946382-39-4
M. Wt: 418.4 g/mol
InChI Key: UHPAVHUSNCVQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.16410520 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates an indole moiety, an oxadiazole ring, and a methoxyphenyl group, which contribute to its diverse pharmacological properties.

Chemical Structure

The compound's IUPAC name is N-(3-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide. Its structural formula can be represented as follows:

C22H22N4O3\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The oxadiazole and indole moieties are known to participate in non-covalent interactions such as hydrogen bonding and π-stacking, which facilitate binding to specific proteins involved in disease processes.

Potential Targets:

  • Cancer Cell Lines : The compound has shown promise in inhibiting growth in various cancer cell lines.
  • Enzymatic Inhibition : It may act as an inhibitor for certain enzymes relevant in cancer metabolism.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)2.41Inhibition of HDAC activity
U937 (Leukemia)0.75Cell cycle arrest and apoptosis induction

Studies indicate that the compound exhibits a dose-dependent response in inducing apoptosis in MCF-7 and other breast cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA). Notably:

Enzyme Ki (nM) Selectivity
hCA IX89High selectivity for cancer-related enzymes
hCA II750Moderate selectivity

These findings suggest that this compound could serve as a lead compound for developing selective anticancer therapies targeting hCA .

Case Studies

In a recent case study involving the treatment of leukemia cell lines, this compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study utilized flow cytometry to analyze cell viability and apoptosis rates, confirming that the compound induced cell death through both intrinsic and extrinsic apoptotic pathways .

Properties

IUPAC Name

methyl 4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14(2)21-25-26-22(31-21)19-12-16-6-4-5-7-18(16)27(19)13-20(28)24-17-10-8-15(9-11-17)23(29)30-3/h4-12,14H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPAVHUSNCVQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.